REACTION_CXSMILES
|
Cl[C:2]1SC2C(O)=C(C(OC)=O)N(C)S(=O)(=O)C=2C=1.NC1C=CC=CN=1.[Cl:26][C:27]1[S:31][C:30]([C:32]([OH:34])=[O:33])=[C:29]([S:35](=[O:39])(=[O:38])[NH:36][CH3:37])[CH:28]=1.C.ClC1SC2C(O)=C(C(=O)NC3C=CC=CN=3)N(C)S(=O)(=O)C=2C=1>OCC(CO)O.C1(C)C(C)=CC=CC=1>[Cl:26][C:27]1[S:31][C:30]([C:32]([O:34][CH3:2])=[O:33])=[C:29]([S:35](=[O:38])(=[O:39])[NH:36][CH3:37])[CH:28]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(C(=C(N(S2(=O)=O)C)C(=O)OC)O)S1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(S1)C(=O)O)S(NC)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(C(=C(N(S2(=O)=O)C)C(NC2=NC=CC=C2)=O)O)S1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux until all the starting product
|
Type
|
CUSTOM
|
Details
|
to have reacted (about 4 hours)
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux, in order
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
CUSTOM
|
Details
|
After the end of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the solution is cooled to about 120°
|
Type
|
CUSTOM
|
Details
|
preheated to 120°
|
Type
|
FILTRATION
|
Details
|
the hot reaction solution at 120° is then filtered through this funnel
|
Type
|
CUSTOM
|
Details
|
has fallen to 70°
|
Type
|
CUSTOM
|
Details
|
to separate out
|
Type
|
CUSTOM
|
Details
|
the precipitate that has separated out
|
Type
|
FILTRATION
|
Details
|
is filtered under suction
|
Type
|
WASH
|
Details
|
washed with xylene
|
Type
|
CUSTOM
|
Details
|
The product is dried in vacuo (1 mm, 120°, 2 hours)
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The orange to yellow crystals thus obtained
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(S1)C(=O)OC)S(NC)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |